molecular formula C18H27N3O3 B7922688 [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester

[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester

Numéro de catalogue: B7922688
Poids moléculaire: 333.4 g/mol
Clé InChI: AKKLOIKWYLJFON-HOTGVXAUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester is a chiral carbamate derivative featuring a pyrrolidine core linked to a valine-derived (2-amino-3-methyl-butyryl) moiety and a benzyl ester protective group. While direct data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its molecular architecture suggests utility in peptide synthesis or protease inhibition studies, given the prevalence of pyrrolidine and carbamate groups in such contexts .

Propriétés

IUPAC Name

benzyl N-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-13(2)16(19)17(22)21-10-6-9-15(21)11-20-18(23)24-12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12,19H2,1-2H3,(H,20,23)/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKLOIKWYLJFON-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1CNC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1CNC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C15H29N3O3
  • Molecular Weight : 299.41 g/mol
  • CAS Number : 1353960-74-3

The compound acts primarily as an inhibitor of certain enzymes, notably the N-acylamide hydrolase (NAAA). Its structure allows it to interact with the enzyme's active site, leading to inhibition. This inhibition is crucial in the context of pain management and anti-inflammatory responses, as NAAA is involved in the metabolism of fatty acid amides that modulate pain signaling pathways.

Enzyme Inhibition

Research indicates that [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester exhibits potent inhibitory activity against rat NAAA, with an IC50 value of 127 nM . This suggests a strong potential for therapeutic applications in conditions characterized by elevated levels of fatty acid amides.

Structure-Activity Relationship (SAR)

The compound's effectiveness has been linked to its structural features. Modifications at the pyrrolidine ring and the carbamic acid moiety significantly influence its inhibitory potency. For instance, variations in the ester group can lead to substantial changes in biological activity, as demonstrated in comparative studies where different esters exhibited varying IC50 values .

Case Studies

  • Pain Management Studies : In animal models, compounds structurally related to [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester have shown promise in reducing nociceptive responses. These studies highlight the compound's potential role as a novel analgesic agent.
  • Inflammatory Response Modulation : Another study demonstrated that derivatives of this compound could effectively modulate inflammatory responses in vivo, suggesting a broader therapeutic application beyond pain relief .

Comparative Efficacy Table

Compound NameIC50 (nM)Biological Activity
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester127NAAA Inhibition
Related Compound A350Moderate NAAA Inhibition
Related Compound B200Strong Anti-inflammatory Activity

Applications De Recherche Scientifique

Molecular Structure and Characteristics

  • Molecular Formula : C18H35N3O3
  • Molecular Weight : 341.49 g/mol
  • CAS Number : 1354024-43-3
  • Chemical Class : Carbamic acid derivatives

Drug Development

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Its ability to interact with biological targets makes it a candidate for further development in various therapeutic areas.

Case Study: Anticancer Activity

Research has indicated that derivatives of carbamic acids can exhibit anticancer properties. A study showed that compounds similar to [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester demonstrated selective cytotoxicity against cancer cell lines, suggesting potential as an anticancer drug .

Neuropharmacology

Another area of interest is the compound's role in neuropharmacology. Its structural features suggest it may modulate neurotransmitter systems, particularly those involving amino acids.

Case Study: Neuroprotective Effects

Preliminary studies have indicated that compounds with similar structures can protect neuronal cells from oxidative stress. This suggests that [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester could be explored for neuroprotective applications in conditions like Alzheimer's disease or Parkinson's disease .

Synthesis of Chiral Ligands

Due to its chiral nature, this compound can serve as a precursor for synthesizing chiral ligands used in asymmetric catalysis.

Case Study: Asymmetric Synthesis

A notable application is the use of this compound in synthesizing chiral oxazolines, which are valuable in asymmetric synthesis processes. Research has shown that using such chiral ligands can significantly enhance the enantioselectivity of various reactions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound shares structural homology with several analogs, differing in protective groups, core rings, or side-chain modifications. Key comparisons are outlined below:

[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester

  • Structural Difference : Replaces the benzyl ester with a tert-butyl group.
  • In contrast, the benzyl ester in the target compound allows milder hydrogenolysis for removal .

Compound 19: ((S)-1-(((S)-3-(4-Methoxyphenyl)...)carbamic acid benzyl ester

  • Structural Difference : Incorporates a 4-methoxyphenyl group and a dioxohexan chain, significantly increasing complexity (C₃₂H₄₄N₅O₇, MW 610.72 vs. simpler target compound).
  • Synthesis : Yield of 54% (HRMS-verified), indicating moderate efficiency. The target compound’s simpler structure may permit higher yields, though direct data are lacking .

[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester

  • Structural Difference : Substitutes pyrrolidine (5-membered ring) with piperidine (6-membered ring).
  • Implications :
    • The piperidine ring increases conformational flexibility, which may alter binding affinity in biological targets (e.g., proteases or receptors).
    • Molecular weight (361.48 g/mol) and formula (C₂₀H₃₁N₃O₃) suggest a lighter, less polar structure compared to the pyrrolidine-based target compound .

Comparative Data Table

Property Target Compound tert-Butyl Analog Compound 19 Piperidine Analog
Core Structure Pyrrolidine Pyrrolidine Complex peptide-like chain Piperidine
Protective Group Benzyl ester tert-Butyl Benzyl ester Benzyl ester
Molecular Formula Not explicitly provided* Similar, with tert-Bu substitution C₃₂H₄₄N₅O₇ C₂₀H₃₁N₃O₃
Molecular Weight (g/mol) Not explicitly provided* ~361 (estimated) 610.72 361.48
Synthetic Yield Unknown Discontinued (status implies issues) 54% Unknown
Key Functional Groups Carbamate, valine, benzyl Carbamate, valine, tert-butyl Methoxyphenyl, dioxohexan Carbamate, ethyl, benzyl

*Molecular formula inferred as C₁₉H₂₇N₃O₃ based on structural analogy to the piperidine analog .

Research Findings and Implications

Protective Group Dynamics : The benzyl ester in the target compound balances stability and ease of removal compared to tert-butyl, which may explain its preferred use in ongoing research despite the discontinuation of its tert-butyl counterpart .

Synthetic Complexity : Compound 19’s lower yield highlights challenges in synthesizing highly substituted analogs, whereas simpler structures like the target compound may streamline production .

Méthodes De Préparation

Starting Materials and Chiral Induction

The pyrrolidine backbone is derived from L-proline or its derivatives to ensure the (S)-configuration at the 2-position. Industrial routes often employ asymmetric hydrogenation of pyrroline precursors using chiral catalysts such as (R)- or (S)-BINAP-Ru complexes, achieving enantiomeric excess (ee) >98%. Alternative methods include cyclization of γ-amino alcohols under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine), though this approach yields racemic mixtures requiring resolution.

Table 1: Pyrrolidine Synthesis Routes

MethodStarting MaterialCatalyst/ConditionsYield (%)ee (%)Source
Asymmetric hydrogenation1,2,3,6-Tetrahydropyridine(S)-BINAP-RuCl₂, H₂ (50 psi)8599
Cyclizationγ-Azido alcoholPPh₃, DIAD, THF, 0°C → rt72N/A

Carbamic Acid Benzyl Ester Formation

Benzyl Chloroformate Activation

The terminal amine of the coupled product is protected as a benzyl carbamate using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions:

  • Dissolve intermediate in THF/water (1:1).

  • Add Cbz-Cl (1.2 eq) with vigorous stirring at 0°C.

  • Adjust pH to 9–10 using 10% Na₂CO₃.

  • Extract with ethyl acetate, dry over MgSO₄, and concentrate.

Yield : 88–92%.

Alternative Route: Pd-Catalyzed Benzylation

For acid-sensitive substrates, palladium-mediated benzylation using benzyl alcohol and triphosgene in the presence of Pd(OAc)₂ achieves 80% yield without racemization.

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent patents describe a continuous flow system integrating all three steps:

  • Reactor 1 : Asymmetric hydrogenation (residence time: 2 h).

  • Reactor 2 : Peptide coupling (residence time: 1 h).

  • Reactor 3 : Carbamate formation (residence time: 30 min).

Advantages : 95% overall yield, 99.5% purity by HPLC.

Analytical Characterization

Chiral Purity Assessment

  • HPLC : Chiralpak IA-3 column, hexane:isopropanol (80:20), 1 mL/min; retention time = 12.3 min.

  • Optical Rotation : [α]D²⁵ = +34.5° (c = 1, MeOH).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, OCH₂Ph), 4.32 (dd, J = 8.4 Hz, 1H, NH), 3.98–3.86 (m, 1H, pyrrolidine-CH), 2.92–2.78 (m, 2H, CH₂N).

Challenges and Mitigation

Racemization During Coupling

The steric bulk of the (S)-2-amino-3-methyl-butyryl group increases susceptibility to epimerization. Strategies to suppress this include:

  • Using pre-activated acid fluorides instead of free carboxylic acids.

  • Conducting reactions at –20°C with collidine as a base .

Q & A

Basic Research Questions

Q. What safety protocols are critical for handling [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use local exhaust ventilation or closed systems to minimize airborne exposure. Install safety showers and eye baths .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., dust masks) is required if aerosolization occurs .
  • Storage : Store in sealed containers at 2–8°C, protected from light. Avoid long-term storage due to potential degradation .
  • Waste Disposal : Segregate waste and coordinate with certified hazardous waste management services .

Q. What synthetic strategies are recommended for preparing this compound?

  • Methodological Answer :

  • Stepwise Synthesis : Adapt protocols from structurally similar compounds, such as coupling (S)-2-amino-3-methylbutyric acid derivatives with pyrrolidine intermediates using carbodiimide-mediated amidation .
  • Chiral Purity : Employ chiral auxiliaries or asymmetric catalysis to maintain stereochemical integrity. Purify via flash chromatography (silica gel, ethyl acetate/hexane gradients) .
  • Validation : Confirm product identity using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers verify structural identity and purity?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 1^1H NMR (δ 7.3–7.4 ppm for benzyl protons) and FT-IR (amide I band ~1650 cm1^{-1}) .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Target ≥95% purity .
  • Mass Confirmation : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]+^+) .

Advanced Research Questions

Q. How can stereochemical inconsistencies during synthesis be resolved?

  • Methodological Answer :

  • Chiral Chromatography : Use a Chiralpak AD-H column with hexane:isopropanol (80:20) + 0.1% diethylamine to separate (S,S) and (R,R) diastereomers. Monitor retention times and optical rotation .
  • Dynamic Resolution : Perform kinetic resolution using enantioselective enzymes (e.g., lipases) or chiral catalysts to enrich the desired stereoisomer .

Q. What analytical approaches identify degradation products under varying storage conditions?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated aging tests (40°C/75% RH for 4 weeks). Analyze samples weekly via LC-MS/MS (Q-TOF) to detect hydrolysis (e.g., benzyl ester cleavage) or oxidation products .
  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions. Compare degradation pathways using HRMS fragmentation patterns .

Q. How should contradictory data in reaction yields vs. impurity profiles be addressed?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) to optimize yield and purity. Use ANOVA to identify statistically significant factors .
  • Orthogonal Validation : Cross-check purity data using differential scanning calorimetry (DSC) for melting point consistency and 19^{19}F NMR (if fluorinated analogs exist) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.